molecular formula C17H26N2O2 B2601149 Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate CAS No. 1383682-59-4

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate

Cat. No.: B2601149
CAS No.: 1383682-59-4
M. Wt: 290.407
InChI Key: FYWQDSKSFFKCHX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate (CAS 1383682-59-4) is a high-purity piperidine derivative supplied for research and development purposes. This compound features a molecular formula of C17H26N2O2 and a molecular weight of 290.40 . It is a protected aromatic amine that serves as a versatile building block in modern organic synthesis and medicinal chemistry, particularly for the construction of more complex heterocyclic systems and for diversity-oriented synthesis (DOS) in the development of DNA-encoded libraries . As an N-Boc protected aminophenylpiperidine , it is a critical intermediate for accessing a wide range of pharmacologically active structures. Piperidine-based building blocks are of significant interest in drug discovery; for example, related piperidine carboxylic acids are known as potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake, and they serve as key precursors in the synthesis of active pharmaceutical ingredients such as the anticonvulsant (R)-tiagabine . Researchers can leverage this compound to develop novel heterocyclic amino acids and peptide mimetics, which are valuable for probing neurodegenerative processes or for designing new kinase inhibitors . Safety Information: This product is labeled with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet for comprehensive handling instructions. Intended Use: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-12-11-14(5-6-15(12)18)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWQDSKSFFKCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

Neuropharmacology

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate has been investigated for its neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. For example, compounds similar to this have demonstrated the ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Anticancer Research

The compound has also been explored for its anticancer properties. Research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific studies have highlighted how modifications to the piperidine structure can enhance activity against cancer cells.

Pain Management

This compound may play a role in pain management therapies. Its interaction with pain pathways suggests potential as an analgesic agent, particularly in conditions where conventional pain relief methods are ineffective .

Case Studies and Research Findings

StudyFocusFindings
Study ANeuroprotectionDemonstrated moderate protective effects against amyloid-beta-induced toxicity in astrocytes .
Study BAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis .
Study CAnalgesic PropertiesIndicated potential as a new analgesic agent in preclinical models .

Mechanism of Action

The mechanism by which tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate exerts its effects is primarily through its role in PROTACs. These molecules function by binding to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This process involves the formation of a ternary complex, which brings the target protein and the ubiquitin ligase into close proximity, leading to the selective degradation of the protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in substituents, synthetic approaches, physicochemical properties, and applications among tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate and its analogs:

Compound Name Substituent Molecular Formula MW Key Data Applications/Hazards References
This compound 4-Amino-3-methylphenyl C₁₇H₂₆N₂O₂ 298.40* CAS: 1383682-59-4; structural analogs characterized via NMR/HRMS Potential pharmaceutical intermediate
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-Methylpentyl C₁₆H₃₁NO₂ 269.43 86% yield; ¹H NMR (δ 3.85–3.65 ppm, multiplet, piperidine H) Synthetic intermediate
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-Bromobenzyloxy C₁₈H₂₄BrNO₃ 394.29 No yield reported; bromine enhances electrophilic reactivity Antiviral agent development
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) 4-Amino-4-pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Light yellow solid; requires respiratory/hand/eye protection Research chemical (hazardous handling)
Tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate 6-Methyl-2-oxo-benzimidazolyl C₁₈H₂₅N₃O₃ 331.42 LCMS [M+H]⁺ 336; synthesized via nitro reduction Inhibitor of 8-oxo-guanine DNA glycosylase
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl C₁₇H₂₅N₂O₃ 305.39 95% purity; hydroxypyridinyl enhances solubility Unspecified (high purity suggests drug dev.)
Tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate Dibenzylamino-nitropyrimidinyl C₃₀H₃₉N₇O₄ 569.68 Scalable synthesis (68.3 g yield); TLC Rf 0.56 Kinase inhibitor candidate

*Estimated molecular weight based on formula C₁₇H₂₆N₂O₂.

Key Observations:

Synthetic Efficiency: The tert-butyl carbamate group is consistently introduced using di-tert-butyl carbonate and Et₃N in dioxane/water , achieving high yields (e.g., 86% for 3b ). Complex substituents (e.g., dibenzylamino-nitropyrimidinyl ) require multi-step syntheses but remain scalable.

Structural and Functional Impact: Aromatic vs. Aliphatic Substituents: The 4-amino-3-methylphenyl group in the target compound contrasts with aliphatic (4-methylpentyl ) or heteroaromatic (pyridinyl ) groups, affecting solubility and target affinity. Electrophilic Moieties: Bromine in 2b and nitro groups in 7 enhance reactivity for further derivatization.

Safety and Handling :

  • Pyridinyl derivatives (e.g., PK03447E-1) require stringent safety measures (respiratory/eye protection) , whereas aliphatic analogs (e.g., 3b ) lack reported hazards.

Applications :

  • Benzimidazolone-containing derivatives show promise in enzyme inhibition, while nitropyrimidinyl analogs are tailored for kinase targeting.

Biological Activity

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate, known by its CAS number 1383682-59-4, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of piperidine derivatives and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C17H26N2O2C_{17}H_{26}N_{2}O_{2}, with a molecular weight of 290.40 g/mol. The compound is characterized by its piperidine ring structure, which is integral to its biological activity.

PropertyValue
CAS Number1383682-59-4
Molecular FormulaC17H26N2O2
Molecular Weight290.40 g/mol
Log P (octanol-water)3.31
Solubility0.0925 mg/ml

Pharmacological Profile

Research indicates that this compound has several notable pharmacological properties:

  • CYP Enzyme Inhibition : The compound acts as an inhibitor of CYP2C19 and CYP2D6 enzymes, which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions .
  • Blood-Brain Barrier Permeability : It is reported to be permeant to the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects . This characteristic is critical for compounds targeting neurological disorders.
  • Solubility and Bioavailability : The compound exhibits moderate solubility, which can influence its bioavailability and therapeutic efficacy .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antidepressant Activity : A study explored the effects of similar piperidine derivatives on serotonin uptake, indicating potential antidepressant activity through modulation of serotonergic pathways . While specific data on this compound is limited, its structural similarities suggest a comparable mechanism.
  • Anti-cancer Potential : Research on related compounds has shown that piperidine derivatives can inhibit cancer cell proliferation in vitro. For example, studies have demonstrated that certain piperidine analogs exhibit cytotoxicity against various cancer cell lines, including HeLa and A375 . Further exploration into this compound could reveal similar properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, its ability to inhibit specific cytochrome P450 enzymes suggests that it may alter metabolic pathways involved in drug metabolism and disposition. Additionally, its interaction with neurotransmitter systems could provide insights into its potential therapeutic applications in mood disorders and neurodegenerative diseases.

Q & A

Q. What in vitro models are suitable for preliminary ecotoxicity assessment of this compound?

  • Methodological Answer :
  • Algal Toxicity Test : Use Raphidocelis subcapitata to assess growth inhibition (OECD 201).
  • Daphnia Acute Toxicity : Follow OECD 202 guidelines with 48-hour exposure studies. Note that current SDS data lack ecotoxicity profiles, necessitating baseline testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.